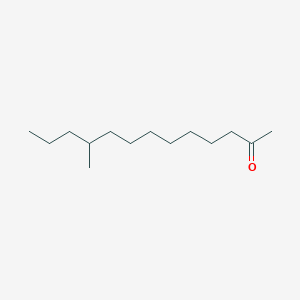![molecular formula C14H10Cl4 B14301343 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene CAS No. 121107-94-6](/img/structure/B14301343.png)
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene is an organic compound with a complex structure characterized by multiple chlorine substitutions on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2-methylbenzene derivatives using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield hydroxylated derivatives, while oxidation can produce quinones .
科学的研究の応用
1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with electron transport chains. The exact pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent and in chlorination reactions.
3,4-Dichlorophenyl isocyanate: Utilized in the preparation of other chemical compounds.
3,4-Dichloromethylphenidate: A compound with similar structural features but different applications.
Uniqueness
Its multiple chlorine substitutions make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
121107-94-6 |
|---|---|
分子式 |
C14H10Cl4 |
分子量 |
320.0 g/mol |
IUPAC名 |
1,3-dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-12(16)6-10(7-13(8)17)4-9-2-3-11(15)14(18)5-9/h2-3,5-7H,4H2,1H3 |
InChIキー |
HNXVLBCOQPPCCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Cl)CC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


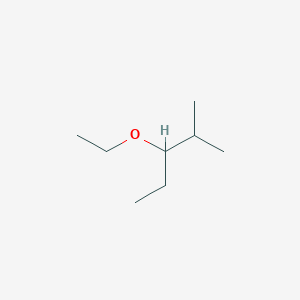
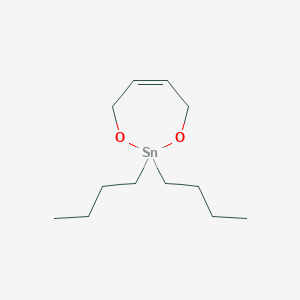
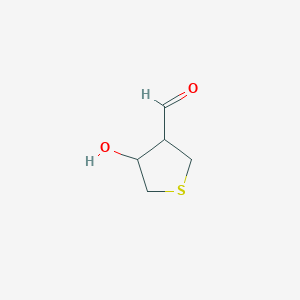
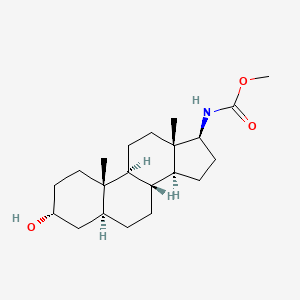

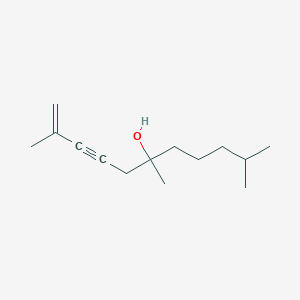

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
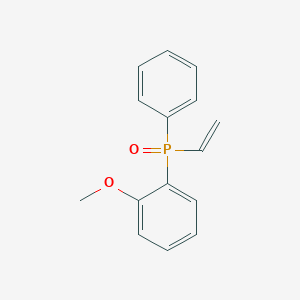

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
